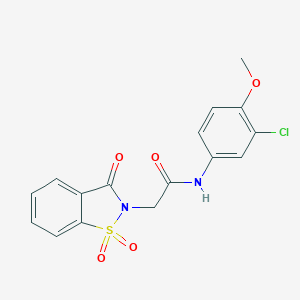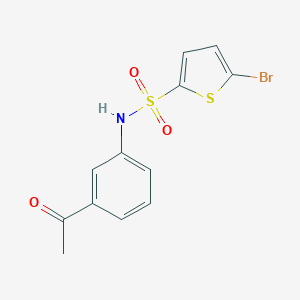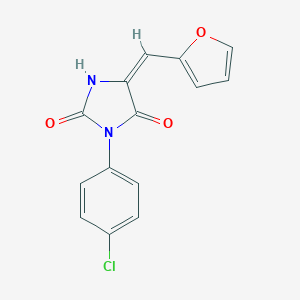
N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a trioxo group and an acetamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Trioxo Group: The trioxo group is introduced through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with 3-chloro-4-methoxyaniline and acetic anhydride under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and automated systems can further optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various organometallic reagents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-benzothiazolylacetamide: Lacks the trioxo group, resulting in different chemical properties and reactivity.
N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxo-1,2-benzothiazol-2-yl)acetamide: Contains a dioxo group instead of a trioxo group, affecting its oxidation state and reactivity.
Uniqueness: N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to the presence of the trioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
519150-82-4 |
|---|---|
Molecular Formula |
C16H13ClN2O5S |
Molecular Weight |
380.8g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O5S/c1-24-13-7-6-10(8-12(13)17)18-15(20)9-19-16(21)11-4-2-3-5-14(11)25(19,22)23/h2-8H,9H2,1H3,(H,18,20) |
InChI Key |
PFFWNUXRKSNCSG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426387.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B426389.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B426390.png)
![(5Z)-3-ethyl-5-[(2-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B426392.png)
![2-[(5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B426394.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide](/img/structure/B426396.png)
![Methyl 4-methyl-3-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B426397.png)
![N-(4-methoxybenzyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide](/img/structure/B426399.png)
![1-(5-Chloro-2-methylphenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B426401.png)
![N-[4-(2-adamantyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B426403.png)
![N-(1,3-benzodioxol-5-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B426404.png)
![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide](/img/structure/B426405.png)


